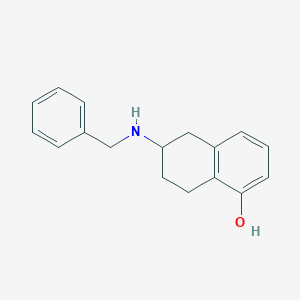

2-(Benzylamino)tetralin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

6-(benzylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C17H19NO/c19-17-8-4-7-14-11-15(9-10-16(14)17)18-12-13-5-2-1-3-6-13/h1-8,15,18-19H,9-12H2 |

InChI Key |

MICQCAYAHFBNRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1NCC3=CC=CC=C3)C=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Benzylamino Tetralin 5 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(benzylamino)tetralin-5-ol reveals several logical disconnections to identify plausible starting materials. The primary and most evident disconnection is at the C-N bond of the secondary amine. This bond can be formed through the reductive amination of a ketone precursor, specifically 5-hydroxy-2-tetralone, with benzylamine.

A further disconnection of the tetralin ring system itself points towards precursors such as substituted naphthalenes. For instance, the tetralin core can be conceptually derived from the partial reduction of a naphthalene (B1677914) derivative. A common and practical starting material for the synthesis of the required 5-hydroxy-2-tetralone intermediate is 1,5-dihydroxynaphthalene or its more stable ether-protected analogue, 5-methoxy-1-naphthalenol. This approach simplifies the synthetic challenge to the formation of the saturated portion of the tetralin ring and the subsequent installation of the amine functionality.

The key synthons identified through this analysis are:

A 5-substituted-2-tetralone (e.g., 5-hydroxy-2-tetralone or 5-methoxy-2-tetralone).

Benzylamine.

A suitable naphthalene-based precursor for the tetralin core.

Established Synthetic Routes to the Tetralin Core Structure

The construction of the 5-hydroxytetralin core is a critical phase in the synthesis. One established route begins with the readily available and relatively inexpensive 1,5-dihydroxynaphthalene. google.com This precursor can be subjected to catalytic reduction to selectively hydrogenate one of the aromatic rings. A patented process describes the reaction of an aqueous alcoholic solution of 1,5-dihydroxynaphthalene with gaseous hydrogen in the presence of a palladium catalyst and an alkali metal hydroxide to yield 5-hydroxy-1-tetralone. google.com

An alternative and widely used strategy involves starting with a methoxy-substituted naphthalene. For example, 5-methoxy-2-tetralone can be prepared from 5-methoxynaphthalene through a sequence of reactions. This typically involves a Friedel-Crafts acylation to introduce a two-carbon chain, followed by cyclization and reduction steps to form the tetralone ring. The methoxy group serves as a protecting group for the phenol (B47542), which can be deprotected in a later step. The synthesis of 5-methoxy-2-tetralone has been reported through the methylation and subsequent reduction of a suitable precursor. researchgate.net

These methods provide reliable access to the key 5-substituted-2-tetralone intermediate, which is primed for the subsequent introduction of the amino group.

Introduction of the 2-(Benzylamino) Moiety

With the 5-substituted-2-tetralone in hand, the next step is the introduction of the benzylamino group at the C2 position. Reductive amination is the most common and efficient method for this transformation. wikipedia.orgacsgcipr.org

Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds. wikipedia.org The process typically involves the reaction of a carbonyl compound (in this case, 5-hydroxy-2-tetralone or 5-methoxy-2-tetralone) with a primary amine (benzylamine) under weakly acidic conditions to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired secondary amine. wikipedia.orgchemistrysteps.com

A key advantage of this method is that it can often be performed as a one-pot synthesis. wikipedia.org The choice of reducing agent is crucial for the success of the reaction, as it must be capable of reducing the imine intermediate without significantly reducing the starting ketone. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). acsgcipr.org Sodium cyanoborohydride is particularly effective under mildly acidic conditions where the iminium ion is readily formed and reduced. chemistrysteps.com

| Reducing Agent | Typical Reaction Conditions | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol (B145695), pH 4-6 | Effective at mildly acidic pH; selective for imines over ketones. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Milder, non-toxic alternative to NaBH₃CN; does not require strict pH control. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst | "Green" chemistry approach; can sometimes lead to over-reduction or side reactions. acsgcipr.org |

While direct reductive amination is highly effective, alternative protocols exist. One modern approach involves biocatalysis, utilizing enzymes such as imine reductases (IREDs). nih.govresearchgate.net These enzymes can catalyze the reductive coupling of tetralones with amines, often with high yields and excellent enantioselectivity, which is a significant advantage for producing chiral molecules. nih.govresearchgate.net This method represents a greener and more selective alternative to traditional chemical reductants. nih.gov

Optimization of any amination protocol involves screening various parameters. For chemical reductive amination, this includes the choice of reducing agent, solvent, temperature, and pH. For catalytic hydrogenation, screening different metal catalysts and reaction pressures is necessary to maximize the yield of the desired secondary amine while minimizing the formation of byproducts from over-alkylation or reduction of the aromatic ring.

Selective Functionalization at the 5-Position with a Hydroxyl Group

The hydroxyl group at the 5-position is a key structural feature. As mentioned, a common strategy is to carry a protected hydroxyl group, typically a methoxy ether, through the synthesis and deprotect it in the final step. The demethylation of the 5-methoxy group to yield the target 5-hydroxy compound is a standard transformation. A powerful and frequently used reagent for this purpose is boron tribromide (BBr₃). researchgate.net This Lewis acid readily cleaves aryl methyl ethers to afford the corresponding phenols.

The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control its reactivity. Careful workup is required to quench the excess reagent and liberate the free phenol.

An alternative strategy is to begin with a precursor that already contains the free hydroxyl group, such as 5-hydroxy-1-tetralone derived from 1,5-dihydroxynaphthalene. google.com While this approach avoids a final deprotection step, it necessitates that all subsequent reaction conditions are compatible with the potentially reactive phenolic hydroxyl group. This may require careful selection of reagents and conditions to prevent undesired side reactions.

Stereoselective Synthesis of Enantiopure this compound

The C2 carbon of the tetralin ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many applications, it is essential to produce a single enantiomer. Several strategies can be employed to achieve this.

Enzymatic Reductive Amination : As previously noted, the use of imine reductases (IREDs) is a powerful method for asymmetric synthesis. nih.govresearchgate.net By selecting the appropriate enzyme, it is possible to synthesize either the (R)- or (S)-enantiomer of the 2-aminotetralin product with high enantiomeric excess (ee). nih.gov This biocatalytic approach has been successfully applied to the synthesis of various pharmaceutically relevant 2-aminotetralin derivatives. nih.govresearchgate.net

Chiral Resolution : A classical approach involves the synthesis of the racemic mixture of this compound, followed by resolution. This is achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Asymmetric Catalysis : Another strategy involves the asymmetric reduction of the imine intermediate formed from the tetralone and benzylamine. This can be accomplished using a chiral catalyst, such as a transition metal complex with a chiral ligand, in a hydrogenation reaction. This method transfers the chirality from the catalyst to the product, ideally producing one enantiomer in high excess.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Reductive Amination | Use of stereoselective enzymes (IREDs) to catalyze amine formation. nih.gov | High enantioselectivity (high ee); environmentally friendly ("green") conditions. nih.gov | Requires screening for a suitable enzyme; may have substrate scope limitations. |

| Chiral Resolution | Separation of enantiomers via formation of diastereomeric salts. | Well-established, reliable technique; applicable to a wide range of amines. | Maximum theoretical yield is 50% for the desired enantiomer; can be labor-intensive. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the reduction step. | Potentially high enantioselectivity; catalytic nature is efficient. | Requires development and screening of expensive chiral catalysts and ligands. |

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is a critical process for separating a racemic mixture of this compound into its individual enantiomers. wikipedia.org The most prevalent method for aminotetralins involves the formation of diastereomeric salts through reaction with a chiral resolving agent. wikipedia.orgresearchgate.net This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, which allows for their separation by methods like fractional crystallization.

The process typically involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgresearchgate.net These salts can then be separated. Following separation, the desired enantiomer of the amine is recovered by removing the chiral auxiliary agent. For instance, racemic 2-amino-5-methoxyindane, a related structure, has been successfully resolved by converting it into diastereomeric amides using (R)-mandeloyl chloride, separating the diastereomers by recrystallization, and then hydrolyzing them to yield the pure (R)- and (S)-enantiomers. researchgate.net

Beyond classical crystallization, chiral chromatography is another powerful technique for enantiomer separation. nih.govnih.gov Methods such as high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers based on their differential interactions with the chiral surface. nih.gov

Table 1: Common Chiral Resolution Strategies

| Technique | Principle | Common Resolving Agents/Phases |

|---|---|---|

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities using a chiral resolving agent. | Tartaric acid derivatives, Mandelic acid derivatives, Brucine. wikipedia.orgresearchgate.net |

| Chiral Chromatography (HPLC, GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Cellulose or amylose derivatives, Cyclodextrin-based phases. nih.govnih.gov |

| Enzymatic Kinetic Resolution | Enzymes selectively catalyze the reaction of one enantiomer, allowing for separation of the unreacted enantiomer. | Lipases, Proteases. mdpi.com |

Asymmetric Catalysis Approaches in Tetralin Synthesis

To overcome the inherent 50% material loss of classical resolution, asymmetric synthesis has emerged as a more efficient strategy for obtaining enantiomerically pure compounds. wikipedia.orgtcichemicals.com This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, producing the desired enantiomer in high excess. mdpi.com

In the context of tetralin synthesis, asymmetric catalysis can be applied to key bond-forming reactions that establish the chiral center. Chiral transition metal complexes and organocatalysts are instrumental in this field. mdpi.com For example, chiral Brønsted acids can catalyze key steps in the formation of cyclic amines, while transition metal catalysts, such as those based on rhodium or copper, are used in a variety of asymmetric transformations. nih.govnih.govfrontiersin.org Dynamic kinetic resolution (DKR) is an advanced catalytic method that combines resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product. nih.gov Such processes, often catalyzed by chiral phosphoric acids or metal complexes, are used for the synthesis of complex chiral amines. nih.gov

Table 2: Selected Asymmetric Catalysis Approaches

| Catalyst Type | Example Reaction | Key Features |

|---|---|---|

| Chiral Brønsted Acid Catalysis | Asymmetric Pictet-Spengler reaction | Enables enantioselective synthesis of tetrahydro-β-carbolines and related cyclic amines. nih.gov |

| Transition Metal Catalysis (e.g., Rh, Cu) | Asymmetric hydrogenation, C-N bond formation | High efficiency and enantioselectivity in creating chiral centers. mdpi.comfrontiersin.org |

| Organocatalysis (e.g., Chiral Amines) | Enantioselective Michael additions, Aldol reactions | Metal-free catalysis for constructing chiral scaffolds. nih.gov |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. For this compound, this involves the systematic synthesis of analogues by modifying different parts of the molecule. nih.gov

Key modifications often target three main areas:

The N-Benzyl Group: Substituents can be introduced onto the phenyl ring of the benzyl (B1604629) group to probe electronic and steric effects.

The Aminotetralin Core: The position and nature of substituents on the aromatic ring of the tetralin, such as the 5-hydroxyl group, can be altered.

The Amine Linker: The nitrogen atom itself can be further substituted or incorporated into a larger ring system.

Table 3: Strategies for Analogue Synthesis in SAR Studies

| Molecular Region of Modification | Synthetic Strategy | Purpose of Modification |

|---|---|---|

| N-Benzyl Phenyl Ring | Reductive amination with various substituted benzaldehydes. nih.gov | Investigate the impact of electronic and steric properties on receptor binding. |

| Tetralin Aromatic Ring | Synthesis starting from substituted tetralones. | Determine the role of substituents (e.g., hydroxyl, methoxy) on activity and selectivity. nih.gov |

| Amine Linker | Acylation, alkylation, or incorporation into heterocyclic systems. | Explore the effect of modifying the basicity and conformation of the nitrogen center. |

Novel Synthetic Methodologies and Exploratory Chemical Transformations

The development of novel synthetic routes to the tetralin core is an active area of research, aiming for greater efficiency and molecular diversity. One innovative approach involves a nitrogen deletion/Diels-Alder cascade reaction. nih.gov This method starts with an isoindoline precursor, which, upon treatment with a nitrogen deletion reagent, generates a highly reactive ortho-xylylene intermediate in situ. This intermediate can then undergo a Diels-Alder cycloaddition with a dienophile to construct the substituted tetralin skeleton in a single cascade. nih.gov This strategy offers a powerful way to access diverse tetralin structures by varying the dienophile. nih.gov

Another novel approach to functionalized tetralins is the Tantalum(V) chloride (TaCl₅)-mediated reaction of 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. researchgate.net This transformation leads to chlorinated tetrahydronaphthalenes with a specific cis stereochemistry, providing a new pathway for creating highly functionalized tetralin derivatives that may not be accessible through traditional methods. researchgate.net These exploratory transformations open new avenues for synthesizing complex molecules based on the this compound framework.

Table 4: Novel and Exploratory Synthetic Methods for Tetralin Scaffolds

| Methodology | Key Reactants | Key Intermediate/Process |

|---|---|---|

| Nitrogen Deletion/Diels-Alder Cascade | Isoindoline, Dienophile, Nitrogen Deletion Reagent. nih.gov | In-situ formation of ortho-xylylene followed by cycloaddition. nih.gov |

| TaCl₅-Mediated Cycloaddition | 2-Arylcyclopropane-1,1-dicarboxylate, Aromatic Aldehyde. researchgate.net | Lewis acid-mediated reaction forming chlorinated dihydronaphthalenes. researchgate.net |

Advanced Analytical and Spectroscopic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon and proton framework of the molecule.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Substituent Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Benzylamino)tetralin-5-ol would be expected to show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Aromatic Protons: The protons on the benzyl (B1604629) ring and the aromatic portion of the tetralin ring would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The substitution pattern on the tetralin's aromatic ring (protons at positions 4, 6, and 7) and the monosubstituted benzyl ring would lead to characteristic splitting patterns (e.g., doublets, triplets, or multiplets).

Benzyl Protons: The two protons of the benzylic methylene (B1212753) group (-CH₂-Ph) would likely appear as a singlet or a pair of doublets (if diastereotopic) around δ 4.0-4.5 ppm. wiley-vch.de

Tetralin Aliphatic Protons: The protons on the saturated part of the tetralin ring (at positions 1, 2, 3, and 4) would resonate in the upfield region (δ 1.5-3.5 ppm). The proton at C2, being attached to the nitrogen-bearing carbon, would be expected to be further downfield compared to the others. Complex splitting patterns would arise from the coupling between these protons.

Amine and Hydroxyl Protons: The N-H proton of the secondary amine and the O-H proton of the phenol (B47542) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. These protons are also exchangeable with deuterium, a feature that can be confirmed by a D₂O exchange experiment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom.

Aromatic Carbons: The aromatic carbons of both the tetralin and benzyl moieties would be found in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C5) would be significantly downfield.

Benzylic and Aliphatic Carbons: The benzylic carbon (-CH₂-Ph) would likely appear around δ 50-60 ppm. nih.gov The aliphatic carbons of the tetralin ring would be observed in the upfield region (δ 20-50 ppm), with the carbon attached to the nitrogen (C2) being the most downfield of this group.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Tetralin Aromatic CH | 6.5 - 7.2 | 115 - 130 |

| Benzyl Aromatic CH | 7.2 - 7.5 | 127 - 129 |

| Tetralin C5-OH | Variable (broad s) | 150 - 155 |

| Tetralin C-NH | ~3.0 - 3.5 (m) | 50 - 60 |

| Benzyl CH₂ | ~4.0 - 4.5 (s or d) | 50 - 60 |

| Tetralin Aliphatic CH₂ | 1.5 - 3.0 (m) | 20 - 40 |

| Amine NH | Variable (broad s) | N/A |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of protons on adjacent carbons, for instance, tracing the spin system within the aliphatic part of the tetralin ring and within the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for connecting different fragments of the molecule. For example, it would show correlations from the benzylic protons to the carbons of the benzyl ring and to the C2 carbon of the tetralin ring, confirming the N-benzyl linkage. It would also help in assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. For instance, NOE correlations could be observed between the benzylic protons and protons on the tetralin ring, helping to define the preferred conformation of the benzyl group relative to the tetralin core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which allows for the unambiguous confirmation of its molecular formula (C₁₇H₁₉NO).

Electron ionization (EI) or electrospray ionization (ESI) would be employed to generate the molecular ion and fragment ions. The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule and helps in its structural confirmation. Based on the known fragmentation of benzylamines and tetralin derivatives, the following key fragments would be expected nih.govresearchgate.net:

Loss of the benzyl group: A prominent fragmentation pathway would likely involve the cleavage of the C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Fragmentation of the tetralin ring: The tetralin core could undergo retro-Diels-Alder type fragmentation or loss of small neutral molecules.

Formation of an iminium ion: Cleavage of the bond beta to the nitrogen could result in the formation of a stable iminium ion.

A table summarizing the expected key mass spectral fragments is provided below.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 253 | [M]⁺ | Molecular Ion |

| 162 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (phenol) | 3200 - 3600 (broad) |

| N-H stretch (secondary amine) | 3300 - 3500 (sharp to broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-O stretch (phenol) | 1180 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption maxima (λ_max) characteristic of the substituted benzene (B151609) and naphthalene (B1677914) chromophores. The presence of the hydroxyl and amino groups as auxochromes would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted tetralin. mu-varna.bgmu-varna.bg

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute stereochemistry at the chiral center (C2 of the tetralin ring). It would also reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the benzyl group and the hydrogen bonding interactions involving the hydroxyl and amino groups. This technique is particularly crucial for establishing the absolute configuration of chiral molecules. mdpi.com

Molecular Interactions and Receptor Pharmacology in Preclinical Research Models

Ligand-Receptor Binding Studies (In Vitro Assays)

In vitro binding assays are fundamental in preclinical research to determine the affinity of a compound for its molecular targets. These studies provide crucial insights into the potential pharmacological profile of a new chemical entity.

Radioligand binding assays are a common technique used to quantify the interaction of a ligand with a receptor. While specific binding affinity data (Ki values) for 2-(Benzylamino)tetralin-5-ol at various receptors are not readily found, studies on analogous 2-aminotetralin compounds demonstrate significant affinity for serotonin (B10506) (5-HT) receptors. For instance, derivatives of 2-aminotetralin have been shown to bind with high affinity to 5-HT1A receptors.

A series of N-phenylalkyl derivatives of 8-methoxy-2-aminotetralin (B3041847) was assessed for their affinity at [3H]-8-OH-DPAT-labeled 5-HT1A sites in rat brain hippocampal membranes, with some analogues demonstrating affinities comparable to the well-known agonist 8-OH-DPAT. nih.gov

It is plausible that this compound also exhibits affinity for one or more serotonin receptor subtypes, and potentially for dopamine (B1211576) receptors as well, given the pharmacological profile of the broader 2-aminotetralin class. nih.gov However, without direct experimental data, its precise receptor binding profile remains speculative.

Table 1: Hypothetical Radioligand Binding Affinity of this compound for Serotonin Receptor Subtypes (Illustrative) No actual data is available. This table is for illustrative purposes only.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

|---|---|---|---|

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | Data not available |

| 5-HT2A | [3H]Ketanserin | Human Cortex | Data not available |

| 5-HT7 | [3H]5-CT | HEK293 cells | Data not available |

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a fluorescence-based assay that can be used to study ligand-receptor binding. There is no specific information in the reviewed literature indicating the use of TR-FRET or other fluorescence-based binding assays to evaluate the binding characteristics of this compound.

Functional Assays for Receptor Agonism and Antagonism

Functional assays are essential to characterize the biological activity of a compound at its target receptor, determining whether it acts as an agonist (activator) or an antagonist (blocker).

Many serotonin and dopamine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP). Functional assays measuring changes in cAMP levels are therefore critical in determining the agonist or antagonist properties of a compound at these receptors.

For the broader class of 2-aminotetralin derivatives, functional activity at serotonin receptors has been documented. For example, some of these compounds have been characterized as 5-HT1A receptor agonists. Agonism at the 5-HT1A receptor typically leads to a decrease in cAMP levels.

Table 2: Hypothetical Functional Activity of this compound at GPCRs (Illustrative) No actual data is available. This table is for illustrative purposes only.

| Receptor | Assay Type | Cell Line | Functional Response (EC50/IC50, nM) | Activity |

|---|---|---|---|---|

| 5-HT1A | cAMP Assay | CHO-K1 | Data not available | Agonist/Antagonist? |

| D2 | cAMP Assay | HEK293 | Data not available | Agonist/Antagonist? |

Receptor internalization is a process where cell surface receptors are moved into the cell's interior, often following agonist binding. This can be a mechanism of signal termination or a pathway for downstream signaling. There is no available research that has investigated the effect of this compound on the internalization of any specific receptor.

Investigation of Specific Biological Targets

Based on the pharmacology of structurally related 2-aminotetralin compounds, the primary biological targets for this compound are likely to be within the serotonin and dopamine receptor families. The presence of the benzylamino group and the hydroxyl substituent on the tetralin core will significantly influence its affinity and selectivity for different receptor subtypes.

For example, different substituents on the amino group and the tetralin ring of 2-aminotetralin derivatives have been shown to modulate their affinity and efficacy at 5-HT1A, 5-HT2A, and dopamine D2 receptors. nih.govnih.gov Without specific experimental data for this compound, its precise biological targets and its potential as a selective ligand remain to be determined.

Dopamine Receptor Subtype Selectivity (D1, D2, D3)

Analogs of this compound, such as 5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT), have been identified as potent and selective dopamine D2-receptor agonists. nih.gov Early research into monohydroxyl analogs of known dopamine agonists revealed that compounds like 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene exhibit significant dopaminergic activity. nih.gov In preclinical models, the dopaminergic effects were found to be enantiomer-specific, with the levorotatory (-) enantiomer being the active form. nih.gov This stereoselectivity highlights the specific structural requirements for agonism at central dopamine receptors. nih.gov Further studies have indicated that while the (R)-enantiomer of 5-OH DPAT acts as a potent D2-receptor agonist, the (S)-enantiomer is a weak D2-receptor antagonist. nih.gov

The structural features of the tetralin core, including the position of the hydroxyl group and the nature of the amine substituent, are crucial for determining the affinity and efficacy at dopamine receptor subtypes. Research on related compounds has demonstrated that specific substitutions can modulate the selectivity profile, leading to the development of ligands with varying degrees of agonism or antagonism at D1, D2, and D3 receptors.

Serotonin Receptor Subtype Selectivity (e.g., 5-HT1A, 5-HT2A)

The 2-aminotetralin scaffold is a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A subtype. nih.govnih.gov Studies on 5-substituted-2-aminotetralins (5-SATs) have shown high affinity (Ki ≤ 25 nM) for 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov These compounds typically exhibit a stereoselective preference, with the (2S)-enantiomer being more potent than the (2R)-enantiomer. nih.gov The 5-SATs have been identified as agonists with varying levels of potency and efficacy depending on the specific substitutions on the molecule and the receptor subtype. nih.gov

Structure-activity relationship studies have aimed to delineate the molecular determinants for selective binding. For instance, the development of a full efficacy 5-HT1A agonist with 100-fold selectivity over 5-HT1B/1D receptors has been achieved through targeted chemical modifications. nih.gov While much of the research has focused on 5-HT1A agonism, the interaction of these compounds with other serotonin receptors, such as 5-HT2A, has also been investigated to understand their full pharmacological profile and potential for off-target effects. researchgate.net The hypophagic effect of the 5-HT1A agonist 8-OH-DPAT, for instance, was found to be mediated by its action at 5-HT1A receptors and could be blocked by a selective 5-HT1A receptor antagonist. researchgate.net

Estrogen Receptor Interactions and Degradation Mechanisms (as observed for related tetralins)

While direct studies on the estrogen receptor interactions of this compound are limited, the tetralin core structure is a known scaffold for compounds that can interact with estrogen receptors. The structural similarity of the tetralin ring to the steroidal backbone of estrogens suggests a potential for binding. Further research is necessary to elucidate the specific affinity and functional activity of this compound and its derivatives at estrogen receptor subtypes. Understanding these potential interactions is crucial, as estrogen signaling pathways can modulate dopaminergic and serotonergic systems. For example, estrogen treatment has been shown to prevent disruptions of prepulse inhibition induced by both dopaminergic and serotonergic agonists, potentially through an action on dopamine D2 receptors downstream of 5-HT1A receptors. researchgate.net

Enzyme Inhibition Studies (e.g., Tyrosinase)

Derivatives of 2-(benzylamino)thiazol-4(5H)-one, which share the benzylamino functional group, have been designed and synthesized as tyrosinase inhibitors. mdpi.comnih.govresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govmdpi.com In these studies, certain derivatives showed more potent inhibitory activity against mushroom tyrosinase than the well-known inhibitor, kojic acid. mdpi.comnih.gov Kinetic analyses revealed that these compounds act as competitive inhibitors, suggesting they bind to the active site of the enzyme. mdpi.comnih.gov The anti-melanogenic effect of these derivatives was confirmed in cell-based assays, where they inhibited cellular tyrosinase activity and melanin production in a concentration-dependent manner. nih.gov These findings suggest that the benzylamino moiety, in conjunction with other structural features, can be a valuable component in the design of novel tyrosinase inhibitors. mdpi.comnih.gov

| Compound | Target Enzyme | Inhibition Type | Potency (Compared to Kojic Acid) |

| (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | Mushroom Tyrosinase | Competitive | More potent |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | Mushroom Tyrosinase | Competitive | 106-fold more potent (with L-tyrosine as substrate) |

Monoamine Transporter Interaction Studies

The monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. nih.gov The 2-aminotetralin structure is known to interact with these transporters. While specific data for this compound is not extensively detailed in the provided search results, the general class of aminotetralins has been studied for their transporter affinities. Variations in the substitution pattern on the tetralin ring and the amine can significantly alter the potency and selectivity for DAT, SERT, and NET. nih.gov This modulation of monoamine transporter activity is a key mechanism for many centrally acting drugs. nih.gov Further investigation is required to characterize the specific interaction profile of this compound with these transporters to fully understand its neuropharmacological effects.

Mechanisms of Action at the Cellular and Subcellular Levels (e.g., Signal Transduction Pathways)

The binding of this compound and its analogs to their respective receptors initiates a cascade of intracellular signaling events. As agonists at G-protein coupled receptors (GPCRs) like the D2 and 5-HT1A receptors, these compounds modulate the activity of adenylyl cyclase and downstream effectors.

Activation of the 5-HT1A receptor, which is coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and subsequently alter the phosphorylation state of various cellular proteins. In some contexts, 5-HT1A receptor activation has been linked to the interaction between PKCδ and p47phox, leading to oxidative stress. nih.gov

In the context of serotonin's role in melanogenesis, activation of the 5-HT2A receptor has been shown to stimulate melanin synthesis and transfer by activating the PKA/CREB signaling pathway. mdpi.com This highlights how serotonin receptor activation can lead to specific cellular responses through defined signal transduction pathways. While the primary action of this compound analogs is often at 5-HT1A receptors, understanding their potential interactions with other receptor subtypes and their downstream signaling is crucial for a complete picture of their cellular effects. The intricate network of signaling pathways activated by these compounds ultimately underlies their diverse physiological and behavioral effects observed in preclinical models. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 Benzylamino Tetralin 5 Ol

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies for the 2-aminotetralin class are crucial for identifying the key molecular features responsible for biological activity. For derivatives of 5-hydroxy-2-aminotetralin, research has established several key principles. The 5-hydroxyl group is a critical feature for affinity and activity at certain dopamine (B1211576) and serotonin (B10506) receptors, often acting as a key hydrogen bond donor or acceptor. nih.gov The stereochemistry at the C2 position is also paramount, with one enantiomer typically displaying significantly higher affinity than the other. nih.gov

The nature of the substituent on the C2-amino group profoundly influences both potency and receptor selectivity. nih.govnih.gov For 2-(Benzylamino)tetralin-5-ol, the benzyl (B1604629) group represents a moderately bulky, hydrophobic substituent. SAR studies on related N-alkyl and N-phenylalkyl derivatives suggest that the binding pockets of targets like the 5-HT1A receptor can accommodate such bulky groups, and these substitutions are a primary vector for modulating receptor selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling, particularly 3D-QSAR, further refines these observations by creating a statistical model that correlates the three-dimensional properties of molecules with their biological activity. For 5-substituted-2-aminotetralin analogs, 3D-QSAR studies have successfully modeled their affinity for 5-HT1A and 5-HT7 receptors. nih.gov These models indicate that steric and hydrophobic extensions at the C2-amino position, such as the benzyl group in this compound, are key determinants for 5-HT1A selectivity. nih.gov A hypothetical QSAR model for a series of analogs of this compound would likely identify the volume and hydrophobicity of the N-substituent and the hydrogen-bonding potential of the 5-OH group as critical descriptors.

| Structural Feature | Observed Importance in Analogs | Inferred Role in this compound |

| 5-Hydroxyl Group | Critical for dopaminergic and serotonergic activity; participates in key hydrogen bonds. nih.gov | Essential for receptor binding; likely acts as a hydrogen bond donor/acceptor. |

| C2-Amino Group | Serves as the protonated amine for the crucial ionic interaction with an aspartate residue in the receptor. nih.gov | Forms a key ionic bond with a conserved aspartate in the binding pocket. |

| N-Benzyl Substituent | Bulky, hydrophobic groups influence receptor affinity and selectivity. Steric extensions at this position can impart 5-HT1A selectivity. nih.gov | Modulates binding affinity and selectivity for specific receptor subtypes through hydrophobic and steric interactions. |

| Tetralin Scaffold | Provides a semi-rigid framework to correctly orient the key pharmacophoric features. nih.gov | Acts as the structural backbone, positioning the amine and phenol (B47542) groups for optimal receptor interaction. |

| Stereochemistry at C2 | (S)-enantiomers are generally more potent at 5-HT receptors. nih.gov | The (S)-enantiomer is predicted to have significantly higher affinity. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For the 2-aminotetralin class, the primary targets for docking studies have been G-protein coupled receptors (GPCRs), such as the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov These studies consistently show a canonical binding mode for aminotetralin ligands.

A docking simulation of this compound into the 5-HT1A receptor would be expected to reveal several key interactions:

Ionic Interaction: The protonated secondary amine of the ligand forms a strong, charge-assisted hydrogen bond with the highly conserved aspartate residue (D3.32) in transmembrane helix 3 (TM3), which is critical for the binding of aminergic GPCR ligands. nih.gov

Hydrogen Bonding: The 5-hydroxyl group is positioned to form hydrogen bonds with serine residues (e.g., S5.42) or tyrosine residues (e.g., Y5.38) within the binding pocket, further anchoring the ligand. nih.gov

Aromatic/Hydrophobic Interactions: The aromatic portion of the tetralin ring engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tryptophan in the binding site. The N-benzyl group would extend into a more distal hydrophobic pocket, where its orientation and interactions would be critical for determining receptor subtype selectivity. nih.gov

These predicted interactions are based on extensive modeling and mutagenesis studies performed on close analogs. nih.gov

| Receptor Residue (5-HT1A) | Interaction Type | Interacting Ligand Moiety |

| Aspartate (D3.32) | Ionic / Hydrogen Bond | Protonated C2-Amine |

| Serine (S5.42) | Hydrogen Bond | 5-Hydroxyl Group |

| Tyrosine (Y5.38) | Hydrogen Bond | 5-Hydroxyl Group |

| Phenylalanine / Tryptophan | π-π Stacking / Hydrophobic | Tetralin Aromatic Ring |

| Various (distal pocket) | Hydrophobic / van der Waals | N-Benzyl Group |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For systems involving flexible ligands and receptors like GPCRs, MD is an essential tool to validate docking poses and explore the stability of the complex. acs.org

In studies of 5-substituted-2-aminotetralin analogs at serotonin receptors, MD simulations of up to 1 microsecond have been employed to confirm the stability of the predicted binding modes. nih.gov An MD simulation of the this compound-receptor complex would allow researchers to:

Assess the stability of the key interactions predicted by docking, such as the ionic bond with D3.32 and the hydrogen bonds involving the 5-OH group.

Analyze the conformational flexibility of the N-benzyl group within the binding pocket and identify its most stable orientations.

Observe any induced-fit changes in the receptor structure upon ligand binding.

Calculate the binding free energy of the complex, providing a more rigorous prediction of binding affinity than docking scores alone. nih.gov

These simulations provide a deeper understanding of the binding event and can help rationalize experimentally observed SAR data. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov These methods provide fundamental insights that are not dependent on a biological target but are crucial for understanding the molecule's inherent characteristics and for parameterizing it for more complex simulations like docking and MD.

For this compound, DFT calculations would be used to determine:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule in a vacuum or solvent, providing precise bond lengths and angles.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which reveals electron-rich (negative potential) and electron-poor (positive potential) regions. This is critical for identifying sites prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity and ability to donate or accept electrons. The HOMO-LUMO energy gap is a measure of molecular stability.

Partial Atomic Charges: Calculation of the charge distribution across the molecule, which is essential for accurately modeling electrostatic interactions in molecular mechanics force fields used for docking and MD simulations.

| Calculated Property | Significance for this compound |

| Optimized Geometry | Provides the lowest energy conformation as a starting point for docking. |

| Electrostatic Potential Map | Highlights the negative potential around the hydroxyl oxygen and the positive potential near the amine proton, predicting key interaction sites. |

| HOMO-LUMO Energies | Determines the molecule's electronic stability and reactivity profile. |

| Partial Atomic Charges | Essential for creating accurate force field parameters for molecular docking and dynamics simulations. |

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com Based on the known SAR of 2-aminotetralin analogs, a pharmacophore model for a 5-HT1A agonist based on the this compound scaffold would include several key features. mdpi.com

This pharmacophore model can then be used as a 3D query to perform virtual screening on large databases of chemical compounds. dovepress.com The goal is to identify novel molecules that possess a different core structure (scaffold hopping) but map onto the same essential pharmacophoric features, making them potential candidates for biological testing. This approach is significantly faster than structure-based methods like docking for filtering immense compound libraries. mdpi.com

| Pharmacophore Feature | Corresponding Chemical Moiety | Description |

| Positive Ionizable (PI) | Protonated C2-Amine | A feature representing a group that is positively charged at physiological pH. |

| Hydrogen Bond Acceptor (HBA) | 5-Hydroxyl Oxygen | A feature representing an atom capable of accepting a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | 5-Hydroxyl Hydrogen | A feature representing an atom capable of donating a hydrogen bond. |

| Aromatic Ring (AR) | Tetralin Aromatic Ring | A feature representing a planar, cyclic, conjugated system. |

| Hydrophobic (HY) | N-Benzyl Group / Tetralin Core | A feature representing a non-polar region of the molecule. |

Chemoinformatic Analysis for Compound Library Design

Chemoinformatics involves the use of computational methods to analyze chemical data and design novel compounds. nih.gov Starting with this compound as a lead compound, chemoinformatic tools can be used to design a focused library of derivatives for synthesis and testing. This process typically involves:

Scaffold Enumeration: Defining points of variation on the lead structure. For this compound, this could include different substituents on the N-benzyl ring, replacement of the benzyl group with other moieties, or substitution on the tetralin aromatic ring.

Virtual Library Generation: Creating a virtual library of thousands of potential derivatives by computationally adding various chemical building blocks to the defined points of variation.

Descriptor Calculation and Filtering: For each molecule in the virtual library, a wide range of molecular descriptors are calculated (e.g., molecular weight, logP, polar surface area, number of rotatable bonds). These are used to filter the library, removing compounds that are unlikely to have good drug-like properties (e.g., poor oral bioavailability).

Diversity and Similarity Analysis: Ensuring the designed library has sufficient chemical diversity to explore the SAR around the lead compound while also maintaining similarity to the core pharmacophore. This helps to maximize the information gained from biological testing while minimizing redundant syntheses. nih.gov

This chemoinformatic approach enables a more rational and efficient exploration of the chemical space around a promising lead compound like this compound.

Based on a comprehensive review of available scientific literature, there is no specific preclinical research data corresponding to the compound “this compound” for the biological investigations and mechanistic models outlined in the request.

The search results yielded information on the specified research models and assays, such as the use of B16F10 cells for tyrosinase activity semanticscholar.orgnih.govresearchgate.netresearchgate.net, DPPH and ABTS antioxidant assays semanticscholar.orgresearchgate.net, LPS-induced BV2 microglial cells for neuroinflammation studies koreascience.kr, alpha-synuclein aggregation models nih.gov, and in vivo Parkinson's disease models like MPTP-induced mice and 6-OHDA lesioned rats semanticscholar.orgnih.govresearchgate.netnih.gov. However, none of the retrieved sources contain studies or data specifically involving the compound “this compound.”

Therefore, it is not possible to generate an article with detailed research findings or data tables for this specific compound as requested.

Preclinical Biological Investigations and Mechanistic Elucidation in Research Models

In Vivo Studies in Relevant Animal Models for Mechanistic Insights

Assessment of Locomotor Activity and Behavioral Phenotypes in Rodent Models Related to CNS Activity

No studies detailing the assessment of 2-(Benzylamino)tetralin-5-ol on locomotor activity or other behavioral phenotypes in rodent models were found. Research in this area would typically involve experiments such as open-field tests or automated activity monitoring to determine if the compound has stimulant, depressant, or other modulatory effects on spontaneous movement, which can be indicative of its interaction with CNS pathways controlling motor function.

Neuroprotection Studies in Induced Neurodegenerative Models

There is no available research on the potential neuroprotective properties of this compound. Such studies would typically involve administering the compound in animal models where neurodegeneration is induced by specific toxins (e.g., MPTP for Parkinson's disease models or scopolamine for Alzheimer's models) to evaluate its ability to prevent or mitigate neuronal damage and associated functional deficits.

Investigation of Monoamine Neurotransmitter Levels and Reuptake Inhibition in Brain Regions (e.g., Microdialysis)

Information regarding the effect of this compound on monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) is not present in the reviewed literature. Investigations in this domain, often using techniques like in vivo microdialysis, are crucial for understanding a compound's mechanism of action, particularly its potential as an antidepressant, anxiolytic, or antipsychotic agent, by measuring real-time changes in neurotransmitter concentrations in specific brain regions.

Stereochemical Influences on Biological Activity in Research Models

The biological activity of chiral molecules can be highly dependent on their stereochemistry. However, no studies were identified that compared the activity of different stereoisomers (enantiomers or diastereomers) of this compound. This type of research is fundamental to drug development, as it can reveal significant differences in potency, efficacy, and selectivity between isomers at their biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Key Structural Motifs for Target Affinity and Selectivity

The molecular architecture of 2-(benzylamino)tetralin-5-ol comprises several key structural motifs that are crucial for its affinity and selectivity for biological targets, particularly G protein-coupled receptors (GPCRs) such as serotonin (B10506) receptors. These motifs work in concert to properly orient the molecule within the receptor's binding pocket, facilitating the necessary interactions for a biological response.

The 2-aminotetralin scaffold forms the rigid core of the molecule, providing a defined spatial arrangement for the pendant functional groups. The stereochemistry at the C-2 position is a critical determinant for receptor recognition, with the (S)-enantiomer often exhibiting significantly higher affinity for serotonin receptors compared to the (R)-enantiomer. This stereoselectivity suggests a specific three-point interaction with the receptor, where the amine, the aromatic ring of the tetralin, and the benzyl (B1604629) group occupy well-defined regions of the binding site.

The basic secondary amine at the 2-position is a pivotal feature. In its protonated form, this amine group can form a crucial ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of many aminergic GPCRs. This interaction is often a primary anchor for the ligand within the binding pocket.

The 5-hydroxyl group on the tetralin ring is another key contributor to affinity and selectivity. This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming specific interactions with polar amino acid residues in the binding pocket. For instance, in serotonin 5-HT1A receptors, interactions with serine and threonine residues in TM5 have been shown to be important for the binding of ligands with a hydroxyl group at this position. The position of this hydroxyl group is critical, as shifting it to other positions on the aromatic ring can significantly alter the binding profile and selectivity of the compound.

Finally, the N-benzyl group plays a significant role in modulating affinity and selectivity. This bulky aromatic substituent can engage in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues within the receptor. The presence and orientation of the benzyl group can influence the ligand's ability to discriminate between different receptor subtypes by interacting with specific subpockets.

| Structural Motif | Key Role in Molecular Interaction | Primary Interaction Types |

|---|---|---|

| 2-Aminotetralin Scaffold | Provides a rigid framework for the spatial orientation of other functional groups. | Hydrophobic interactions |

| Basic Secondary Amine | Anchors the ligand in the binding pocket of aminergic GPCRs. | Ionic bonding |

| 5-Hydroxyl Group | Contributes to affinity and selectivity through specific polar contacts. | Hydrogen bonding (donor and acceptor) |

| N-Benzyl Group | Modulates affinity and subtype selectivity by interacting with specific subpockets. | Van der Waals forces, hydrophobic interactions, π-π stacking |

Impact of Substituent Modifications on Biological Activity and Specificity

Modifications to the substituents on both the N-benzyl group and the tetralin core of this compound can have a profound impact on its biological activity and receptor specificity. These changes can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its binding affinity and functional profile.

Modifications of the N-Benzyl Group:

Substituents on the aromatic ring of the N-benzyl group can significantly affect receptor affinity and selectivity. For instance, the introduction of a hydroxyl group at the ortho position of the benzyl ring has been shown in related N-benzyl phenethylamines to enhance activity at certain serotonin receptors. slideshare.net Conversely, substitution at the para position often leads to a decrease in affinity. escholarship.org The nature and position of these substituents can fine-tune the interactions with amino acid residues in the less conserved regions of the binding pocket, leading to enhanced selectivity for a particular receptor subtype. The introduction of electron-withdrawing or electron-donating groups can also modulate the electronic character of the benzyl ring, influencing π-π stacking interactions.

Modifications of the Tetralin Core:

Alterations to the tetralin scaffold, particularly the position and nature of the hydroxyl group, are critical. As previously mentioned, the 5-position for the hydroxyl group is often optimal for high affinity at certain serotonin receptors. Moving this group to the 6-, 7-, or 8-position can dramatically alter the binding profile. For example, 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) is a well-known 5-HT1A receptor agonist, highlighting the importance of the hydroxyl position in determining receptor specificity.

Furthermore, substitution on the aliphatic portion of the tetralin ring can also influence activity. For example, the introduction of a methyl group at the C-2 position of 5-hydroxy-2-(dipropylamino)tetralin has been shown to render the compound inactive at dopamine (B1211576) receptors, suggesting that the steric bulk at this position can prevent proper alignment within the binding site. researchgate.net

| Modification Site | Example Modification | Observed Impact on Activity/Specificity |

|---|---|---|

| N-Benzyl Group | ortho-Hydroxyl substitution | Generally enhances activity at certain serotonin receptors. slideshare.net |

| para-Substitution | Often leads to reduced affinity. escholarship.org | |

| Tetralin Core | Shifting the hydroxyl group from the 5-position | Dramatically alters receptor binding profile and selectivity. |

| C-2 methyl substitution | Can lead to inactivity due to steric hindrance. researchgate.net |

Conformational Preferences and Their Role in Molecular Recognition and Binding

The three-dimensional shape, or conformation, of this compound is a dynamic property that is crucial for its ability to be recognized by and bind to its biological target. The tetralin ring system is not planar and can adopt several low-energy conformations, typically half-chair or sofa forms. The preferred conformation plays a significant role in dictating the spatial orientation of the key pharmacophoric elements.

Studies on related 5-hydroxy-2-(dipropylamino)tetralin have shown that the molecule preferentially adopts a half-chair conformation with the nitrogen substituent in a pseudo-equatorial position. researchgate.net This arrangement minimizes steric strain and is considered the bioactive conformation for interaction with dopamine receptors. It is highly probable that this compound adopts a similar conformational preference. The pseudo-equatorial orientation of the benzylamino group would project it away from the tetralin ring, allowing it to freely rotate and adopt the optimal orientation for interaction with the receptor's binding pocket.

The interplay between the conformational preferences of the ligand and the topology of the receptor's binding site is a key determinant of molecular recognition. The ability of this compound to adopt a low-energy conformation that is complementary to the binding site is essential for a stable and high-affinity interaction.

Principles of Bioisosteric Replacements in this compound Derivatives

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize the properties of a lead compound like this compound. nih.gov These replacements can be used to improve potency, selectivity, metabolic stability, and pharmacokinetic properties.

Bioisosteres for the 5-Hydroxyl Group:

The phenolic 5-hydroxyl group is a key pharmacophoric feature, but it can also be a site of rapid metabolism (e.g., glucuronidation or sulfation), leading to poor oral bioavailability. Therefore, replacing this group with a bioisostere that retains its hydrogen bonding capabilities but is less susceptible to metabolism is a common strategy. A variety of phenol (B47542) bioisosteres have been explored in drug design, including benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones. nih.gov For example, a carboxamide group has been successfully used as a bioisosteric replacement for a phenol, leading to a more metabolically stable compound. researchgate.net The choice of bioisostere will depend on maintaining the appropriate electronic and steric properties to ensure continued high-affinity binding.

Bioisosteres for the N-Benzyl Group:

The N-benzyl group can also be a target for bioisosteric replacement to modulate activity or improve properties. For instance, replacing the phenyl ring of the benzyl group with a heteroaromatic ring, such as pyridine (B92270) or thiophene, can alter the electronic distribution and introduce new hydrogen bonding possibilities, potentially enhancing selectivity. acs.org Other non-classical bioisosteres for the entire benzyl group could include other bulky lipophilic groups that can occupy the same hydrophobic pocket in the receptor.

Bioisosteres for the Amine Linker:

While the basic amine is often crucial for the primary interaction with the receptor, in some cases, its basicity can be modulated or the linker itself can be replaced to alter pharmacokinetic properties. For example, amide bond bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) could be considered to replace the secondary amine, although this would significantly alter the basicity and likely the primary binding interaction. nih.gov

The application of bioisosteric principles to the this compound scaffold offers a rational approach to fine-tuning its pharmacological profile, addressing potential liabilities, and developing novel analogs with improved therapeutic potential.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Derivatization

The exploration of novel synthetic pathways for the derivatization of 2-(benzylamino)tetralin-5-ol is a cornerstone of future research, aiming to refine its pharmacological profile. While classical synthetic routes have established the foundational chemistry of 2-aminotetralins, emerging methodologies offer the potential for more efficient and diverse analog synthesis. Future efforts will likely focus on stereoselective synthesis to isolate specific enantiomers, as the biological activity of chiral compounds can be highly dependent on their three-dimensional arrangement.

Furthermore, the development of late-stage functionalization techniques could revolutionize the derivatization process. These methods would allow for the direct modification of the this compound core structure at advanced stages of the synthesis, enabling the rapid generation of a library of analogs with diverse substituents. Key areas for derivatization include the phenolic hydroxyl group, the secondary amine, and various positions on both the tetralin and benzyl (B1604629) rings. Such modifications could fine-tune the compound's affinity and selectivity for its molecular targets.

| Synthetic Strategy | Objective | Potential Impact |

| Stereoselective Synthesis | Isolate and characterize individual enantiomers. | Enhanced target specificity and reduced off-target effects. |

| Late-Stage Functionalization | Rapidly introduce diverse chemical groups. | Accelerated structure-activity relationship (SAR) studies. |

| Catalytic Cross-Coupling | Form new carbon-carbon and carbon-heteroatom bonds. | Access to novel chemical space and improved molecular properties. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is set to play an increasingly pivotal role in guiding the design and development of novel this compound derivatives. Advanced computational approaches, such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, can provide profound insights into the interactions between the compound and its biological targets at an atomic level. nih.gov

Molecular docking studies can predict the preferred binding orientation of this compound and its analogs within the active site of target proteins, such as serotonin (B10506) receptors. nih.gov MD simulations can then be employed to model the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment and helping to assess the stability of the binding interaction. nih.gov These computational models can be validated and refined through experimental techniques like site-directed mutagenesis, where specific amino acid residues in the target protein are altered to probe their importance in ligand binding. nih.gov

The integration of artificial intelligence and machine learning algorithms can further enhance these predictive capabilities. By training models on existing datasets of ligand-receptor interactions, it may become possible to predict the biological activity of novel derivatives with greater accuracy, thereby streamlining the drug discovery process.

Identification of Undiscovered Molecular Targets and Off-Targets

While the primary molecular targets of many 2-aminotetralin derivatives are known to be serotonin receptors, a comprehensive understanding of the full spectrum of molecular interactions for this compound remains an important area of future research. nih.govnih.gov Identifying both novel therapeutic targets and potential off-targets is crucial for a complete pharmacological characterization.

Future research will likely employ a variety of screening platforms to probe the interactions of this compound with a wide range of proteins. Techniques such as affinity chromatography coupled with mass spectrometry and broad-based in vitro pharmacological profiling can help to identify previously unknown binding partners. Understanding these "undiscovered" targets could reveal novel therapeutic applications for the compound or explain unexpected biological effects.

Conversely, the identification of off-targets is equally important for predicting and mitigating potential adverse effects. A thorough off-target profiling can guide the chemical modification of the lead compound to enhance its selectivity and improve its safety profile.

Development of Enhanced In Vitro and In Vivo Research Models

To gain a more nuanced understanding of the biological effects of this compound, the development and implementation of enhanced research models are essential. While traditional in vitro assays, such as radioligand binding and functional assays in cell lines, provide valuable initial data, more sophisticated models are needed to better mimic the complexity of a living organism.

The use of primary cell cultures, co-culture systems, and three-dimensional organoids can offer a more physiologically relevant context for studying the compound's effects on cellular function and signaling pathways. For in vivo studies, the use of genetically engineered animal models, such as those with humanized receptors or specific gene knockouts, can provide more precise insights into the compound's mechanism of action. Additionally, non-invasive imaging techniques can allow for the real-time monitoring of the compound's distribution and target engagement in living animals. The use of alternative model organisms, such as zebrafish, may also offer advantages for high-throughput screening of toxicity and efficacy.

Integration of Multi-Omics Data in Mechanistic Research

The integration of multi-omics data represents a powerful approach to unraveling the complex biological mechanisms underlying the effects of this compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular and systemic responses to the compound.

For instance, transcriptomic analysis can reveal changes in gene expression patterns following treatment with the compound, providing clues about the signaling pathways that are modulated. Proteomic studies can identify alterations in protein expression and post-translational modifications, offering a more direct link to cellular function. Metabolomic profiling can shed light on changes in metabolic pathways and the production of bioactive small molecules.

Potential for Scaffold Diversification and Hybrid Molecule Design

The 2-aminotetralin scaffold of this compound serves as a versatile foundation for the design of novel chemical entities with tailored pharmacological properties. Scaffold diversification involves making significant structural modifications to the core molecule to explore new chemical space and potentially engage different biological targets. This could involve, for example, altering the size of the saturated ring or replacing the tetralin core with other bicyclic systems.

Another exciting avenue is the design of hybrid molecules, where the this compound scaffold is chemically linked to another pharmacophore with a distinct biological activity. researchgate.netnih.gov This approach aims to create single molecules that can modulate multiple targets simultaneously, which could offer synergistic therapeutic effects or a more favorable side-effect profile compared to the administration of multiple individual drugs. researchgate.netnih.gov For example, a hybrid molecule could be designed to interact with both a serotonin receptor and another G-protein coupled receptor, or to combine a receptor-modulating moiety with an enzyme inhibitor. The design and synthesis of such hybrid compounds represent a promising strategy for the development of innovative therapeutics. researchgate.netnih.gov

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(Benzylamino)tetralin-5-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution on a tetralin scaffold. For example:

- Route 1 : React 5-hydroxytetralin-2-one with benzylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) to introduce the benzylamino group. Optimize solvent polarity (e.g., methanol vs. THF) and pH (7–9) to enhance yield .

- Route 2 : Use a Buchwald-Hartwig coupling to attach the benzylamino group to a halogenated tetralin intermediate, employing Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

Monitor reaction progress via TLC or LC-MS, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Identify the tetralin aromatic protons (δ 6.5–7.5 ppm), benzyl CH₂ (δ 3.5–4.5 ppm), and hydroxyl proton (broad peak at δ 5.0–5.5 ppm). Compare with analogs like 2-(benzylamino)imidazolones .

- HRMS : Confirm molecular formula (e.g., C₁₇H₁₉NO) with <2 ppm error .

- IR : Validate OH stretch (~3200 cm⁻¹) and NH bend (~1600 cm⁻¹).

Q. Q3. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors with affinity for aminotetralins (e.g., serotonin/dopamine receptors). Use radioligand binding assays (³H-labeled ligands) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and analyze IC₅₀ values .

Advanced Research Questions

Q. Q4. How can computational methods like molecular docking elucidate the binding mechanism of this compound to neurological targets?

Methodological Answer:

- Docking Protocols : Use Glide XP (Schrödinger) with parameters optimized for hydrophobic enclosure and hydrogen bonding. Prepare the protein (e.g., 5-HT₁A receptor, PDB: 6WGT) by removing water molecules and adding missing residues .

- Key Interactions : Prioritize π-π stacking between the benzyl group and Phe residues, and hydrogen bonding between the hydroxyl and Asp115. Compare binding scores with known agonists (e.g., buspirone) .

Q. Q5. How can contradictory data on metabolic stability be resolved, particularly in hepatic microsome assays?

Methodological Answer:

- Assay Optimization : Test across species (human vs. rat microsomes) and co-factor conditions (NADPH vs. UDPGA). Use LC-MS/MS to quantify metabolites (e.g., hydroxylated or demethylated products) .

- Enzyme Inhibition : Probe CYP3A4/2D6 involvement via selective inhibitors (ketoconazole, quinidine). Adjust incubation times (30–120 min) to capture phase I/II metabolism .

Q. Q6. What strategies are effective for establishing structure-activity relationships (SAR) in aminotetralin derivatives?

Methodological Answer:

- Scaffold Modifications : Synthesize analogs with substituents on the benzyl group (e.g., -F, -OCH₃) or tetralin ring (e.g., 5-OH vs. 5-OCH₃). Use multivariate analysis (e.g., PCA) to correlate logP, PSA, and IC₅₀ values .

- Enantiomeric Separation : Resolve racemic mixtures via chiral HPLC (Chiralpak AD-H column) and test individual enantiomers for activity differences (>10-fold variance indicates stereospecificity) .

Q. Q7. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity. Validate via dynamic light scattering (DLS) for aggregate formation .

- Prodrug Design : Introduce phosphate or PEG groups at the hydroxyl position to improve hydrophilicity. Monitor stability in PBS (pH 7.4) .

Data Analysis and Reproducibility

Q. Q8. What statistical approaches are recommended for analyzing dose-response data with high variability?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Use replicate-normalized residuals to identify outliers .

- Bayesian Hierarchical Models : Account for inter-experiment variability using Stan or PyMC3. Report 95% credible intervals for potency estimates .

Q. Q9. How can enantiomeric purity impact biological activity, and what analytical methods ensure quality control?

Methodological Answer:

- Chiral HPLC : Use a Chiralcel OD-H column (hexane:isopropanol 90:10) to confirm >99% ee. Compare retention times with racemic standards .

- Biological Impact : Test enantiomers in receptor-binding assays (e.g., 5-HT₁A). A 20-fold difference in Ki values indicates chirality-driven selectivity .

Conflict Resolution in Published Data

Q. Q10. How should researchers reconcile discrepancies in reported receptor binding affinities for aminotetralins?

Methodological Answer:

- Standardize Assays : Adhere to REDFISH guidelines for radioligand binding (e.g., ³H-8-OH-DPAT for 5-HT₁A). Control for temperature (25°C vs. 37°C) and buffer composition (Tris-HCl vs. HEPES) .

- Meta-Analysis : Pool data from multiple studies using random-effects models (RevMan). Highlight variables like protein expression levels (e.g., HEK293 vs. CHO cells) as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products